![molecular formula C19H20N4O2 B2590500 (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one CAS No. 2035036-80-5](/img/structure/B2590500.png)
(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one
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Overview
Description
The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted at position 6 with a morpholino group and at position 1 with a phenylprop-2-en-1-one group. The presence of the morpholino group suggests that this compound could have biological activity, as morpholines are often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds within the pyrrolo[3,4-d]pyrimidine core and the phenylprop-2-en-1-one group. This conjugation could give rise to interesting optical properties, such as absorption in the UV-visible region .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the conjugated system and the electron-donating morpholino group. The compound could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated system could result in absorption in the UV-visible region, while the morpholino group could improve its solubility in polar solvents .Scientific Research Applications
- Mechanistic studies reveal that it can interfere with cell cycle progression, inhibit kinases, and induce apoptosis. Its structural features make it an interesting candidate for further investigation in cancer therapy .
- Researchers have designed derivatives of this compound targeting kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders. These inhibitors hold potential for precision medicine .
- Researchers explore its effects on cytokine production, NF-κB signaling, and immune responses. Further optimization may lead to potent anti-inflammatory drugs .
- Studies focus on neurodegenerative diseases like Alzheimer’s and Parkinson’s, aiming to develop compounds that can halt or slow disease progression .
- The compound’s unique structure contributes to the porous framework, making it an exciting material for applications in environmental and energy-related fields .
Anticancer Agents
Kinase Inhibitors
Anti-inflammatory Agents
Neurological Disorders
Conjugated Microporous Polymers (CMPs)
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Future Directions
properties
IUPAC Name |
(E)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-7,12H,8-11,13-14H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTGFMIYZAMXSA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one |
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